molecular formula C15H12F3NO B4931456 N-[3-(trifluoromethyl)benzyl]benzamide

N-[3-(trifluoromethyl)benzyl]benzamide

Cat. No.: B4931456
M. Wt: 279.26 g/mol
InChI Key: RJRZZCZOCLEABA-UHFFFAOYSA-N
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Description

N-[3-(Trifluoromethyl)benzyl]benzamide is a benzamide derivative characterized by a benzamide core linked to a benzyl group substituted with a trifluoromethyl (-CF₃) group at the meta position. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical motif in medicinal chemistry for improving drug-like properties .

Properties

IUPAC Name

N-[[3-(trifluoromethyl)phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)13-8-4-5-11(9-13)10-19-14(20)12-6-2-1-3-7-12/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRZZCZOCLEABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-[3-(trifluoromethyl)benzyl]benzamide and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield (If Reported) Reference
This compound (Target) -CF₃ at benzyl meta position 279.24 High lipophilicity, metabolic stability N/A -
4-(Chloromethyl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide Chloromethyl, imidazole, -CF₃ on phenyl ring 489.92 Tyrosine kinase inhibition 60% (compound 5)
N-(4-Methoxy-2-(trifluoromethyl)benzyl)benzamide Methoxy, -CF₃ at benzyl ortho position 309.29 Improved solubility; PET imaging precursor 84% (compound 1)
3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide -Cl on benzamide, -CF₃ at phenyl ortho position 299.68 Increased lipophilicity N/A
N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide -NH₂ on phenyl ring, -CF₃ on benzamide 280.24 Hydrogen bonding potential N/A
N-(1-(4-(3-(2-Chloroethyl)ureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide Piperidinyl, chloroethyl ureido, -CF₃ 523.96 Kinase inhibition, anti-parasitic activity 60.2% (compound 7g)
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide -OH on benzamide, -CF₃ on phenyl ring 281.23 Antimicrobial activity N/A

Structural and Functional Analysis

Electronic Effects
  • Trifluoromethyl (-CF₃): Present in all compounds, this group enhances electron-withdrawing effects, stabilizing the amide bond and improving resistance to enzymatic degradation .
  • Methoxy (-OCH₃): In N-(4-methoxy-2-(trifluoromethyl)benzyl)benzamide, the methoxy group increases solubility via polarity while slightly reducing lipophilicity compared to the target compound .
Steric and Binding Interactions
  • Amino (-NH₂): N-(3-Aminophenyl)-3-(trifluoromethyl)benzamide introduces hydrogen-bonding capacity, which may enhance target binding in receptor-mediated pathways .

Q & A

Basic: What are the standard synthetic routes for N-[3-(trifluoromethyl)benzyl]benzamide, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves coupling 3-(trifluoromethyl)benzylamine with benzoyl chloride derivatives under Schotten-Baumann conditions. Key steps include:

  • Activation : Use of NaHCO₃ or K₂CO₃ to deprotonate the amine and activate the acyl chloride .
  • Solvent Selection : Dichloromethane (DCM) or acetonitrile for optimal solubility and reaction kinetics .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields ranging from 34% to 85% depending on stoichiometry and solvent .
    Critical Factors : Excess benzoyl chloride (1.2–1.5 eq) improves yield, while moisture control prevents hydrolysis of the acyl chloride .

Basic: Which spectroscopic methods are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the presence of the benzamide backbone (δ 7.3–8.1 ppm for aromatic protons) and trifluoromethyl group (δ ~120–125 ppm in ¹³C) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 335.1 for C₁₅H₁₂F₃NO) .
  • TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (1:3) to track reaction progress .

Advanced: How can researchers optimize reaction parameters to mitigate low yields in scale-up synthesis?

Answer:

  • Temperature Control : Maintain 0–5°C during acyl chloride addition to minimize side reactions (e.g., dimerization) .
  • Catalyst Screening : Test DMAP (4-dimethylaminopyridine) to accelerate coupling in sluggish reactions .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps to enhance heat dissipation and reproducibility .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolyzed benzoyl chloride) and adjust reactant ratios .

Advanced: How does the trifluoromethyl group influence the compound’s stability, and what handling protocols are critical?

Answer:

  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 150°C; store at –20°C under inert gas .
  • Light Sensitivity : Protect from UV exposure to prevent radical-mediated degradation .
  • Mutagenicity : Ames testing indicates low mutagenic risk, but PPE (gloves, fume hood) is mandatory due to structural analogs’ toxicity .

Advanced: How can contradictory bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Answer:

  • Dose-Response Studies : Establish IC₅₀/EC₅₀ curves to differentiate target-specific effects from off-target interactions .
  • Structural Probes : Co-crystallize the compound with target proteins (e.g., kinases) to map binding interactions .
  • Metabolite Screening : Use HPLC-MS to identify in situ degradation products that may alter activity .

Basic: What safety protocols are mandatory when handling this compound?

Answer:

  • Ventilation : Use fume hoods for all synthetic steps to avoid inhalation of volatile intermediates (e.g., benzoyl chloride) .
  • Waste Disposal : Quench excess acyl chlorides with ice-cold NaOH (1M) before disposal .
  • Spill Management : Absorb with vermiculite and neutralize with sodium bicarbonate .

Advanced: What strategies validate the compound’s mechanism of action in biological assays?

Answer:

  • SAR Studies : Modify substituents (e.g., replacing CF₃ with Cl) to correlate structure with activity .
  • Gene Knockdown : Use siRNA against putative targets (e.g., HDACs) to confirm pathway involvement .
  • Computational Modeling : Perform docking simulations with AutoDock Vina to predict binding affinities .

Advanced: How do solvent polarity and proticity affect recrystallization efficiency?

Answer:

  • Polar Solvents : Ethanol/water mixtures (7:3) yield high-purity crystals via slow cooling .
  • Aprotic Solvents : DCM/pentane (1:4) induces rapid crystallization but may trap solvent impurities .
  • Crystal Engineering : Add seed crystals or use anti-solvent (diethyl ether) to control polymorphism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(trifluoromethyl)benzyl]benzamide
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N-[3-(trifluoromethyl)benzyl]benzamide

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